molecular formula C9H12N2O3 B189150 2-Nitro-5-propoxyaniline CAS No. 113501-99-8

2-Nitro-5-propoxyaniline

Cat. No.: B189150
CAS No.: 113501-99-8
M. Wt: 196.2 g/mol
InChI Key: ZUSYPWKBRJWZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-propoxyaniline is a chemical compound for research and development purposes. It is structurally characterized as a nitroaniline derivative, a class of compounds where a nitro group and an amino group are attached to a benzene ring, with an additional propoxy chain. This structure places it within a family of chemicals studied for their electronic properties and potential as intermediates in organic synthesis. Researchers investigating nitroanilines explore their behavior due to the electron-withdrawing nature of the nitro group, which significantly influences the electron density of the aromatic ring and the basicity of the amino group. This makes such compounds subjects of interest in studies on electrophilic aromatic substitution and other fundamental organic reaction mechanisms . It is critical to note that a related compound, 5-Nitro-2-propoxyaniline (also known as P-4000), was historically used as an artificial sweetener but was banned for food use in the United States and other regions due to potential toxicity concerns . This highlights the importance of handling structural analogs with appropriate safety protocols. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113501-99-8

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

2-nitro-5-propoxyaniline

InChI

InChI=1S/C9H12N2O3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h3-4,6H,2,5,10H2,1H3

InChI Key

ZUSYPWKBRJWZIA-UHFFFAOYSA-N

SMILES

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies for 2 Nitro 5 Propoxyaniline

Classical Preparation Routes of 2-Nitro-5-propoxyaniline

Traditional methods for synthesizing this compound have been well-established, primarily relying on foundational reactions in organic chemistry.

Nitration of 2-Propoxyaniline (B1271045)

The most direct and conventional route to this compound involves the electrophilic aromatic substitution of 2-propoxyaniline. This reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). orgoreview.com

The propoxy group (-OCH₂CH₂CH₃) at the 2-position and the amino group (-NH₂) are both ortho-, para-directing groups. However, the reaction conditions can be controlled to favor the introduction of the nitro group at the 5-position, which is para to the amino group and meta to the propoxy group. Careful temperature control, often maintaining the reaction at low temperatures (0-10°C), is crucial to ensure regioselectivity and to minimize the formation of undesired byproducts, such as the 3-nitro isomer or dinitrated products.

Starting MaterialReagentsKey ConditionsProduct
2-PropoxyanilineHNO₃, H₂SO₄0-10°CThis compound

Table 1. Classical Nitration of 2-Propoxyaniline.

Alkylation Reactions Involving Precursors to this compound

An alternative classical approach involves the alkylation of a precursor molecule that already contains the nitro and amino functionalities. A common precursor for such a synthesis is 2-amino-4-nitrophenol (B125904). researchgate.netorgsyn.org In this method, the hydroxyl group of 2-amino-4-nitrophenol is alkylated using a propylating agent, such as 1-bromopropane (B46711) or n-propyl bromide, in the presence of a base. chemicalbook.com The base, for instance, lithium hydroxide (B78521), deprotonates the phenolic hydroxyl group, making it a more potent nucleophile to attack the electrophilic carbon of the propylating agent. chemicalbook.com

This sequence is advantageous as it avoids the direct nitration of a substituted aniline (B41778), which can sometimes lead to complex product mixtures. The synthesis of the 2-amino-4-nitrophenol precursor itself is often achieved through the partial reduction of 2,4-dinitrophenol. orgsyn.org

PrecursorAlkylating AgentBaseProduct
2-Amino-4-nitrophenol1-BromopropaneLiOHThis compound

Table 2. Alkylation of 2-Amino-4-nitrophenol.

Condensation Approaches in this compound Synthesis

Condensation reactions, while less direct for the synthesis of this compound itself, are relevant in the synthesis of related structures and precursors. For instance, the synthesis of azophenines, which are complex dye molecules, can involve the condensation of arylamines. oup.com While not a direct route to the target compound, these methodologies highlight the versatility of aniline derivatives in forming larger, conjugated systems. The principles of these condensation reactions, often catalyzed by metals like copper bronze, could theoretically be adapted to build precursors to this compound. oup.com

Advanced Synthetic Strategies for this compound

To overcome some of the limitations of classical methods, such as harsh reaction conditions and the use of stoichiometric strong acids, more advanced synthetic strategies have been explored.

Catalytic Nitration Techniques for this compound

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency and sustainability. In the context of nitration, the use of solid acid catalysts or metal-doped zeolites presents a promising alternative to the traditional mixed-acid system. For the analogous compound 5-Nitro-2-propoxyaniline, palladium-doped zeolites have been shown to reduce reaction times while maintaining high selectivity. These catalytic systems can facilitate the generation of the nitronium ion under milder conditions and can often be recovered and reused, offering economic and environmental benefits. While specific examples for this compound are not extensively documented, the principles are transferable.

Solvent-Free Methodologies in this compound Synthesis

Solvent-free, or solid-state, reactions are another area of advanced synthetic chemistry aimed at reducing environmental impact. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this domain. For the related 5-Nitro-2-propoxyaniline, microwave-assisted nitration in a solvent-free system has been reported to achieve high yields in a significantly shorter reaction time compared to conventional heating. This technique often leads to enhanced reaction rates and improved yields due to the efficient and uniform heating provided by microwave irradiation. The application of such a methodology to the synthesis of this compound could offer a more sustainable and efficient production route.

MethodKey FeaturesPotential Advantages
Catalytic NitrationUse of solid acid catalysts or metal-doped zeolites.Milder reaction conditions, catalyst reusability, improved selectivity.
Solvent-Free SynthesisMicrowave-assisted reaction without a solvent.Reduced reaction times, higher yields, environmentally friendly.

Table 3. Advanced Synthetic Strategies.

Continuous Flow Reactor Applications for this compound Production

The industrial synthesis of nitroaromatic compounds, including this compound, is increasingly shifting from traditional batch processing to continuous flow reactor systems. rsc.org This transition is driven by the significant safety, efficiency, and scalability advantages offered by flow chemistry, particularly for highly exothermic and rapid reactions like nitration. beilstein-journals.org

Continuous flow reactors offer superior control over reaction parameters such as temperature, residence time, and stoichiometry. In these systems, reagents are pumped through a network of tubes or microreactors where mixing and reaction occur. beilstein-journals.org The high surface-area-to-volume ratio in these reactors facilitates rapid heat exchange, effectively mitigating the risk of thermal runaway, a major hazard in batch nitration processes. This enhanced temperature control is crucial for maintaining regioselectivity and minimizing the formation of byproducts.

For the synthesis of related nitroanilines, continuous flow processes have demonstrated the ability to achieve higher yields compared to batch systems. For instance, in the continuous nitration of 2-propoxyaniline to produce its nitro isomer, yields can reach 85–90%, a significant improvement over the 70–75% typically obtained in batch reactors. The reaction is often conducted at low temperatures, for example between 5–10°C, to control the reaction rate and selectivity. The scalability of these systems allows for seamless adaptation from laboratory-scale experiments to industrial production, with some processes capable of producing hundreds of grams of product per hour. rsc.orgresearchgate.net

A typical setup for the continuous nitration of an aromatic precursor to a compound like this compound involves pumping the starting material (e.g., 2-aminopropoxybenzene) dissolved in a suitable solvent and the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) through a microreactor or a tubular reactor. beilstein-journals.org The precise control over mixing and residence time in these reactors leads to consistent product quality and high reproducibility.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aromatic Nitration

Parameter Batch Reactor Continuous Flow Reactor
Typical Yield 70–75% 85–90%
Safety Higher risk of thermal runaway Enhanced safety, minimal risk of thermal runaway
Temperature Control Difficult Precise and rapid
Scalability Complex Easily scalable researchgate.net
Reproducibility Variable High

Optimization of Reaction Parameters and Yield for this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing waste and byproducts. The key parameters influencing the outcome of the nitration reaction include temperature, the molar ratio of reactants, and acid concentration. researchgate.net

Temperature: The nitration of aromatic rings is a highly exothermic process, and temperature control is paramount. beilstein-journals.org For the synthesis of related nitroanilines, reactions are typically conducted at low temperatures, often below 10°C, to ensure regioselective nitration and prevent side reactions like oxidation or the formation of dinitro byproducts. Studies on the continuous flow nitration of similar aromatic compounds show a direct correlation between temperature and reaction rate, but higher temperatures can negatively impact selectivity. beilstein-journals.org

Molar Ratios and Reagent Concentration: The stoichiometry of the reactants significantly affects the reaction's efficiency. The primary nitrating agent is the nitronium ion (NO₂⁺), generated in situ from concentrated nitric acid and sulfuric acid. beilstein-journals.org Sulfuric acid acts as both a catalyst and a dehydrating agent, absorbing the water generated during the reaction. The concentration of sulfuric acid and the molar ratio of nitric acid to the aromatic substrate are crucial optimization points. researchgate.net A standard approach involves a 1:1 molar ratio of the aniline precursor to nitric acid, with an excess of sulfuric acid to drive the reaction to completion. The concentration of the sulfuric acid itself can also be fine-tuned to control the reaction kinetics. beilstein-journals.org

Byproduct Management: The primary byproduct in the nitration of substituted anilines is often the formation of other isomers. For example, in the synthesis of 5-nitro-2-propoxyaniline, the 3-nitro isomer can form in yields of 5–10%. Strict temperature control and precise stoichiometry are the most effective strategies to minimize the formation of these and other oxidized byproducts like nitroso or quinone compounds.

Table 2: Key Parameters for Optimization of this compound Synthesis

Parameter Typical Range/Condition Purpose of Optimization
Temperature 0–10°C Control reaction rate, enhance regioselectivity, minimize byproducts.
Molar Ratio (HNO₃:Substrate) ~1:1 Ensure efficient conversion while avoiding over-nitration.
Acid Concentration (H₂SO₄) High concentration, in excess researchgate.net Catalyze the reaction and absorb water to drive equilibrium.
Residence Time (Flow) 30 seconds to several minutes beilstein-journals.org Maximize conversion and throughput.

Purification Protocols for Synthesized this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The purification protocol typically involves a multi-step process combining quenching, extraction, and crystallization or chromatography.

Quenching and Neutralization: The first step in the workup is to quench the reaction by carefully adding the acidic reaction mixture to ice or cold water. This stops the reaction and precipitates the crude product, which has limited aqueous solubility. The acidic solution is then neutralized. For example, after an ether extraction, the combined organic extracts can be washed with dilute ammonium (B1175870) hydroxide to remove acidic impurities. fssai.gov.in

Extraction: The product is typically extracted from the aqueous mixture using an organic solvent such as diethyl ether or dichloromethane. fssai.gov.in Multiple extractions are performed to ensure complete recovery of the product from the aqueous phase. fssai.gov.in

Crystallization and Chromatography: Recrystallization is a common final purification step. The crude solid is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution. For higher purity requirements or to separate closely related isomers, column chromatography is employed. Analytical techniques such as Thin Layer Chromatography (TLC) can be used to monitor the separation and identify the pure product fractions. oiv.int

Table 3: General Purification Protocol for this compound

Step Procedure Purpose
1. Quenching The reaction mixture is added to ice or cold water. To stop the reaction and precipitate the crude product.
2. Extraction The aqueous mixture is extracted with an organic solvent (e.g., diethyl ether). fssai.gov.in To separate the organic product from the aqueous phase and inorganic salts.
3. Washing The organic layer is washed with a basic solution (e.g., 0.1% NH₄OH) and then water. fssai.gov.in To remove residual acids and water-soluble impurities.
4. Drying & Evaporation The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is evaporated. To remove the extraction solvent and isolate the crude solid.
5. Final Purification Recrystallization from a suitable solvent or column chromatography. To achieve high purity by removing isomers and other organic byproducts.

Chemical Reactivity and Transformation Studies of 2 Nitro 5 Propoxyaniline

Reduction Chemistry of the Nitro Group in 2-Nitro-5-propoxyaniline

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, yielding valuable amino compounds. In this compound, this conversion to 5-propoxy-1,2-benzenediamine is a key step in the synthesis of various heterocyclic compounds and other chemical intermediates. The choice of reducing agent and reaction conditions is crucial for achieving high yield and selectivity.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profile. This process typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.

Commonly used catalysts include noble metals such as palladium, platinum, and rhodium supported on activated carbon (e.g., Pd/C, Pt/C), as well as nickel catalysts like Raney nickel. google.com The reaction is influenced by factors such as temperature, pressure, solvent, and the specific catalyst used. google.comgoogle.com For instance, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products and faster reaction rates. google.comgoogle.com

The mechanism of nitroarene hydrogenation can follow two primary pathways. nih.gov

Direct Pathway: This involves the stepwise reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the amine. nih.gov

Condensation Pathway: This pathway involves the condensation of the intermediate nitroso and hydroxylamine species to form an azoxy compound, which is then further reduced to azo and hydrazo compounds before finally yielding the amine. nih.govorganic-chemistry.org

Mechanistic studies on various nitroarenes suggest that with certain catalytic systems, such as air- and moisture-stable manganese catalysts, the reaction proceeds primarily through the direct pathway. nih.gov

Hydrazine (B178648) Hydrate (B1144303) Reduction Systems

Hydrazine hydrate (N₂H₄·H₂O) serves as a potent and convenient hydrogen source for the reduction of nitro compounds, often in the presence of a catalyst. This method is particularly valued for its chemoselectivity, allowing for the reduction of the nitro group while leaving other reducible functional groups intact. tcichemicals.com

A variety of catalytic systems have been developed to be used with hydrazine hydrate.

Iron-Based Catalysts: Inexpensive and readily available iron sources, such as iron(II) phthalocyanine, iron sulfate, or in situ generated iron oxide (Fe₃O₄) nanocrystals, have proven to be highly efficient catalysts. tcichemicals.comnih.gov These systems are often employed in environmentally friendly solvent systems like water-ethanol mixtures. tcichemicals.com

Raney Nickel: This catalyst is also effective in conjunction with hydrazine hydrate for the reduction of aromatic nitro compounds to their corresponding amines. scilit.com

Photocatalytic Systems: A heterogeneous V₂O₅/TiO₂ photocatalyst has been used with hydrazine hydrate under visible light (blue LEDs) to reduce nitro compounds. organic-chemistry.org This green chemistry approach proceeds at room temperature and the catalyst is recyclable. organic-chemistry.org

Under microwave conditions, reductions using hydrazine hydrate and an iron oxide catalyst can be significantly accelerated, with reactions often completing in minutes. nih.govresearchgate.net

Investigation of Alternative Reducing Agents

Beyond catalytic hydrogenation and hydrazine systems, other reducing agents and methods have been explored for the reduction of nitroarenes. These alternatives can offer advantages in terms of cost, safety, or environmental impact.

One such method is mechanochemistry , or ball milling. This technique uses mechanical force to induce chemical reactions. The catalytic transfer hydrogenation of aromatic nitro compounds has been achieved using ammonium (B1175870) formate (B1220265) as the hydrogen source and a Pd/C catalyst under ball milling conditions. Another mechanochemical approach uses thiourea (B124793) dioxide as a green reducing agent.

Biocatalysis presents another sustainable alternative. A catalyst comprising a carbon black-supported NiFe hydrogenase has been used for the hydrogenation of aromatic nitro compounds under mild, aqueous conditions, using H₂ at atmospheric pressure. This method demonstrates high selectivity for the nitro group and tolerance for a wide range of other functional groups.

Substitution Chemistry of the Amino Group in this compound

The primary aromatic amino group in this compound is a versatile functional handle for a variety of chemical transformations, most notably diazotization, which opens pathways to a wide array of derivatives.

Diazotization and Subsequent Coupling Reactions of this compound Derivatives

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. organic-chemistry.org This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid or p-toluenesulfonic acid (p-TsA). organic-chemistry.orgicrc.ac.ir The resulting diazonium salt of this compound is an important intermediate. organic-chemistry.org

These diazonium salts are electrophilic and can undergo azo coupling reactions with electron-rich aromatic compounds (coupling agents), such as phenols, anilines, or barbituric acid derivatives. icrc.ac.irslideshare.net This reaction is an electrophilic aromatic substitution and is fundamental to the synthesis of azo dyes. slideshare.net The electron-donating ability of the coupling agent influences the yield of the resulting azo dye. icrc.ac.ir The reaction typically occurs at the para position of the activating group on the coupling agent. slideshare.net

Coupling AgentProduct Type
PhenolAzo Dye
ResorcinolAzo Dye
Barbituric AcidAzo Dye
Thiobarbituric AcidAzo Dye
Naphthol DerivativesAzo Pigment

This table provides examples of coupling agents that can react with diazotized anilines. icrc.ac.irresearchgate.net

Reaction Kinetics and Mechanisms of this compound Transformations

Understanding the kinetics and mechanisms of these reactions is essential for optimizing reaction conditions and controlling product outcomes.

The mechanism for the reduction of the nitro group is highly dependent on the chosen system. As mentioned, catalytic hydrogenation can proceed via a direct pathway (nitro → nitroso → hydroxylamine → amine) or a condensation pathway involving azoxy, azo, and hydrazo intermediates. nih.gov Mechanistic studies involving radical scavengers in photocatalytic systems using hydrazine hydrate suggest a hole-driven (H⁺-based) mechanism rather than an electron-based one. organic-chemistry.org

Advanced Analytical Characterization of 2 Nitro 5 Propoxyaniline

Spectroscopic Modalities for 2-Nitro-5-propoxyaniline Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of this compound. By probing the interaction of the molecule with electromagnetic radiation, these methods offer a detailed fingerprint of its chemical composition.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. Key peaks include asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group, N-H stretching of the amine (-NH₂) group, and C-O-C stretching of the propoxy ether group.

Key IR Absorption Peaks for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretching ~3400
Nitro (-NO₂) Asymmetric Stretching ~1520
Nitro (-NO₂) Symmetric Stretching ~1350

This data is compiled from spectroscopic information available for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are crucial for its structural confirmation.

¹H NMR: The proton NMR spectrum reveals the chemical environment of the hydrogen atoms. Distinct signals are observed for the aromatic protons, the protons of the propoxy group (methyl, methylene, and oxymethylene), and the amine protons.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon atoms in the molecule, including the aromatic carbons and the carbons of the propoxy chain.

¹H NMR Spectral Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic 6.6–7.8 Doublets and Triplets 3H
Amine (-NH₂) 3.3–3.5 Broad Singlet 2H
Propoxy (-OCH₂-) 4.0 Triplet 2H
Propoxy (-CH₂-) 1.7 Sextet 2H

This table summarizes typical ¹H NMR spectral data for this compound.

¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm)
Aromatic Carbons 110–150
Nitro-substituted Carbon ~148
Propoxy (-OCH₂) ~69

This table outlines characteristic ¹³C NMR chemical shifts for this compound.

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to study the electronic transitions within the this compound molecule. The presence of the nitro group, a strong electron-withdrawing group, results in characteristic absorption bands in the UV-Vis spectrum. The compound typically exhibits a maximum absorption (λₘₐₓ) in the range of 270–280 nm, which is attributed to π → π* transitions within the aromatic system. This technique is also useful for quantitative analysis and for monitoring chemical reactions involving the compound. researchgate.net

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (196.20 g/mol ). nih.gov Analysis of the fragmentation pattern can further confirm the structure, with common fragments resulting from the loss of the propoxy group or the nitro group.

Characteristic Mass Spectrometry Fragments for this compound

Ion m/z
Molecular Ion [C₉H₁₂N₂O₃]⁺ 196.20
Fragment [M - NO₂]⁺ 150.20

This table presents the expected m/z values for the molecular ion and major fragments of this compound.

Chromatographic Methodologies for this compound Separation and Detection

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. fao.org It is particularly useful for assessing the purity of the compound and for monitoring the progress of reactions in which it is involved. vulcanchem.com By selecting appropriate stationary and mobile phases, HPLC can effectively separate this compound from starting materials, byproducts, and other impurities. The use of a UV detector, set at the λₘₐₓ of the compound, allows for sensitive and accurate detection. solubilityofthings.com For certain applications, pre-column derivatization may be employed to enhance detection at specific wavelengths. fssai.gov.in

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound's moderate polarity and boiling point of approximately 367°C at standard pressure make it amenable to GC analysis. In a typical GC method, a sample containing this compound is vaporized and injected into the instrument. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. rsc.org The column, often coated with a stationary phase like crosslinked 5% phenylmethylsiloxane (HP-5), separates the components of the sample based on their differential partitioning between the stationary phase and the mobile gas phase. rsc.org Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

For this compound, the selection of appropriate GC conditions, including injector temperature, oven temperature program, and detector type, is critical for achieving optimal separation and detection. A flame ionization detector (FID) is commonly used for the detection of organic compounds and provides high sensitivity. rsc.org The purity of this compound can be assessed by the presence of a single major peak, with the area of the peak being proportional to the concentration of the compound. The presence of additional peaks may indicate impurities or degradation products. For instance, byproducts from its synthesis, such as over-oxidized nitroso or quinone compounds, could potentially be identified and quantified using a validated GC method.

Thin-Layer Chromatography (TLC) in Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for assessing the purity of this compound and for monitoring the progress of its synthesis. odinity.comuvic.ca This technique involves spotting a small amount of the compound, dissolved in a suitable solvent, onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel or alumina. odinity.comumich.edu The plate is then placed in a developing chamber containing a mobile phase, or eluent. uvic.ca

The choice of eluent is crucial for achieving good separation. For this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used. As the mobile phase ascends the plate via capillary action, it carries the compound with it. umich.edu The separation is based on the principle of differential partitioning; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. odinity.com Conversely, less polar compounds have higher Rf values.

The purity of a this compound sample can be visually assessed by the presence of a single spot after development and visualization, which is often achieved under UV light due to the compound's chromophoric nature. fssai.gov.in The appearance of multiple spots suggests the presence of impurities. odinity.com For example, during its synthesis by the nitration of 2-propoxyaniline (B1271045), TLC can be used to monitor the reaction's completion over 4-6 hours. The International Office of Vine and Wine (OIV) has described a TLC method for the examination of artificial sweeteners, including this compound (referred to as P-4000), using polyamide plates and a toluene-methanol-glacial acetic acid solvent system for separation. oiv.int

Table 1: TLC Parameters for this compound Analysis

ParameterDescriptionSource
Stationary PhaseSilica gel or Polyamide oiv.int
Mobile Phase (Eluent)Hexane-ethyl acetate mixture or Toluene-methanol-glacial acetic acid oiv.int
VisualizationUV light or p-dimethylaminobenzaldehyde reagent fssai.gov.inoiv.int
ApplicationPurity assessment, reaction monitoring, and identification in mixtures odinity.comoiv.int

Capillary Electrophoresis for Charged Species Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. While this compound is a neutral molecule under most conditions, its analysis by CE would typically require its conversion into a charged species or the use of micellar electrokinetic chromatography (MEKC), a mode of CE that can separate neutral compounds.

In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. These micelles act as a pseudostationary phase, and neutral analytes can partition between the aqueous buffer and the micelles. The separation is then based on the differential partitioning of the analytes into the micelles. For compounds like this compound, this technique could offer high efficiency and short analysis times. The detection limits for artificial sweeteners using capillary electrophoresis can be in the range of 5–10 mg kg–1. fssai.gov.in The International Office of Vine and Wine (OIV) also details methods involving capillary electrophoresis for analyzing various compounds in wine, highlighting its utility in complex matrices. scribd.com

Derivatization Strategies for Enhanced Analytical Detection of this compound

Derivatization in analytical chemistry involves chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For this compound, derivatization can be employed to enhance its detectability in various analytical techniques. For instance, in chromatographic methods, derivatization can improve volatility for GC analysis or introduce a fluorescent tag for highly sensitive detection in HPLC.

One common derivatization reaction for primary amines like this compound is the reaction with dansyl chloride to produce a highly fluorescent derivative. This can significantly lower the detection limits in fluorescence-based detection methods. Another approach could involve the reduction of the nitro group to an amine, which can then be derivatized.

Photoaffinity Labeling Techniques for Receptor Interaction Studies

Photoaffinity labeling is a powerful biochemical technique used to identify and characterize the binding sites of ligands within biological macromolecules, such as receptors. thieme-connect.comresearchgate.net This method involves the use of a photoreactive derivative of the ligand of interest. For this compound, which is known for its interaction with the sweet taste receptor, photoreactive derivatives have been synthesized to study these interactions at a molecular level. thieme-connect.comresearchgate.netnii.ac.jp

The strategy involves introducing a photophore, a chemical group that becomes highly reactive upon exposure to UV light, into the this compound structure. researchgate.net Common photophores include phenyl azides, benzophenones, and diazirines. researchgate.net For instance, a diazirinyl group can be introduced at the 5-position of the 2-propoxyaniline skeleton. nih.gov When this photoreactive derivative binds to the sweet taste receptor and is irradiated with UV light, the photophore generates a highly reactive intermediate, such as a carbene or nitrene. researchgate.net This reactive species then forms a covalent bond with nearby amino acid residues in the receptor's binding pocket. researchgate.net Subsequent analysis of the receptor protein can then identify the specific site of covalent attachment, providing valuable information about the ligand-receptor binding interactions. thieme-connect.comresearchgate.net

Researchers have successfully synthesized photoreactive 2-propoxyaniline derivatives, such as 2-propoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline, and used them in cell-based assays to study their interaction with the human sweet taste receptor (hT1R2-hT1R3). thieme-connect.com These studies help to elucidate the structure-activity relationship and the molecular basis of the sweet taste sensation. thieme-connect.comresearchgate.net

Table 2: Photoreactive Derivatives of 2-Propoxyaniline for Receptor Studies

Photoreactive DerivativePhotophoreApplicationSource
5-Azido-2-propoxyanilineAzideTool for photoaffinity labeling thieme-connect.com
2-Propoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]anilineTrifluoromethyldiazirineProbing sweet taste receptor interactions thieme-connect.comnih.gov

Validation and Interlaboratory Comparison of Analytical Methods for this compound

The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose. europa.eu For this compound, any analytical method used for quality control or research must be validated to demonstrate its accuracy, precision, specificity, linearity, range, and robustness. researchgate.net

Accuracy is determined by comparing the measured value to a known true value, often by analyzing a certified reference material or by comparing the results to a well-characterized independent procedure. europa.eu

Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the standard deviation or coefficient of variation. europa.euresearchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities or degradation products. europa.eu

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Interlaboratory comparison studies, also known as proficiency testing, are an important component of method validation. These studies involve multiple laboratories analyzing the same sample of this compound to assess the reproducibility of the analytical method. Successful participation in such studies provides confidence in the reliability of the data generated by a particular laboratory.

Quality Control and Reference Standard Applications of this compound

This compound can be used as a reference standard for various analytical purposes. axios-research.comaxios-research.com A reference standard is a highly purified and well-characterized substance used to calibrate analytical instruments, validate analytical methods, and as a comparator in qualitative and quantitative analyses. In the context of quality control (QC), a reference standard of this compound would be used to ensure the identity, purity, and strength of materials in which it is a component or an impurity. axios-research.comaxios-research.com

For example, during the synthesis of related compounds or in the formulation of products where this compound might be a starting material or an intermediate, a reference standard is essential for QC checks. axios-research.com This includes verifying the identity of the compound and quantifying its concentration using techniques like HPLC or GC, where the peak from the sample is compared to the peak from the reference standard. The availability of a fully characterized reference standard is crucial for compliance with regulatory guidelines in various industries. axios-research.com

Theoretical and Computational Chemistry of 2 Nitro 5 Propoxyaniline

Quantum Chemical Investigations of 2-Nitro-5-propoxyaniline Electronic Structure

Quantum chemical methods are pivotal in elucidating the electronic properties of this compound that are responsible for its biological activity. The well-established AH-B-X glucophore model, which posits that a specific arrangement of a hydrogen-bond donor (AH), a hydrogen-bond acceptor (B), and a hydrophobic site (X) is necessary for sweetness, has been computationally explored for this molecule.

Studies utilizing Restrained Electrostatic Potential (RESP) calculations have been performed to map the electrostatic potential distribution of the molecule. biorxiv.org These calculations help in identifying the candidate glucophores responsible for its sweet taste. biorxiv.org For this compound, analysis of its electronic structure has revealed potential alternative AH, B, and X glucophores, suggesting a complex interaction mechanism with the sweet taste receptor. biorxiv.org The unique structural motifs, including the nitro and propoxy groups, and their specific electronic arrangement enable strong binding to the receptor's active site. This distinct spatial arrangement of its AH-B-X glucophores is a key feature that differentiates it from other high-potency sweeteners. Computational quantum chemistry allows for the detailed analysis of these electronic-level properties, providing reliable predictions and interpretations of the molecule's characteristics.

Table 1: Summary of Quantum Chemical Investigation Methods and Findings

Computational Method Key Finding Relevance to Sweetness Reference
Restrained Electrostatic Potential (RESP) Calculation of electrostatic potential distribution. Identifies candidate AH-B-X glucophores. biorxiv.org
Electronic Structure Analysis Revealed alternative AH, B, and X glucophores. Explains the molecule's strong interaction with the sweet taste receptor. biorxiv.org

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations and conformational analysis are crucial for understanding the dynamic behavior and the three-dimensional shapes that this compound can adopt. nih.gov The conformational flexibility of sweeteners can be extensive, and their ability to adopt multiple conformations can lead to varied interactions with the sweet taste receptor. biorxiv.org

While detailed MD simulation results for this compound are not extensively published, the general approach involves using computational techniques to explore the potential energy surface of the molecule and identify low-energy, stable conformers. rsc.org This analysis is critical because the receptor-bound conformation of a sweetener may differ from its lowest-energy state in solution. rsc.org Understanding the conformational diversity is essential, as it can explain how a single molecule can engage in multifarious interactions with the receptor, a key aspect of its high potency. biorxiv.org The ultimate goal of these simulations is to gain a clearer picture of the receptor-bound conformations, which remains challenging due to the limited availability of experimental structural data for ligand-receptor complexes. rsc.org

Table 2: Computational Approaches for Conformational Analysis

Technique Purpose Significance Reference
Molecular Modeling To study the 3D structural relationships of sweeteners. Helps in understanding potential receptor-bound shapes. rsc.org
Conformational Analysis To identify stable and low-energy conformers. Reveals the flexibility and potential interaction modes of the molecule. biorxiv.org
Molecular Dynamics (MD) Simulations To simulate the dynamic behavior of the molecule over time. Provides insights into the conformational changes and stability of the ligand-receptor complex. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches for this compound and its Analogues

Structure-Activity Relationship (SAR) studies, often augmented by computational methods, are fundamental to understanding how the chemical structure of this compound and its analogues relates to their sweetness. tandfonline.com These studies decipher the complex interplay between molecular modifications and their effect on biological activity, guiding the design of new sweeteners. tandfonline.com

A key principle in the SAR of sweeteners is the hydrophilic/hydrophobic balance, and computational models help in quantifying molecular descriptors related to this and other properties. biorxiv.orgtandfonline.com For this compound, a significant SAR finding comes from the study of its analogues. For instance, replacing the nitro group at the 5-position with a cyano group to form 3-amino-4-propoxybenzonitrile (B13294412) results in almost no decrease in sweetness. rsc.orgrsc.org This indicates that the electronic nature of the substituent at this position is crucial and tolerant to certain modifications without losing the desired interaction with the receptor. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of these computational efforts. tandfonline.com QSAR uses mathematical and statistical techniques to correlate quantitative representations of molecular properties (descriptors) with their biological activities. tandfonline.com For sweeteners like this compound, ligand-based virtual screening (LBVS) is often employed to build QSAR models that can predict the activity of new compounds. tandfonline.com

Table 3: SAR Findings for this compound Analogues

Parent Compound Analogue Structural Modification Effect on Sweetness Reference
This compound 3-Amino-4-propoxybenzonitrile Nitro group (-NO₂) replaced by a cyano group (-CN) Almost no decrease in sweetness rsc.orgrsc.org

Ligand-Receptor Interaction Modeling for this compound

Modeling the interaction between this compound and its target, the sweet taste receptor, is essential for understanding the molecular origin of its potent sweetness. biorxiv.org The human sweet taste receptor is a heterodimer of two G protein-coupled receptors (GPCRs), T1R2 and T1R3. rsc.orgnih.gov Each subunit consists of a large extracellular N-terminal Venus flytrap module (VFTM), a cysteine-rich domain (CRD), and a seven-transmembrane domain (TMD). rsc.orgnih.gov

Due to the lack of an experimental crystal structure of the T1R2/T1R3 receptor in complex with this compound, computational homology modeling is a widely used technique. rsc.orgjomb.org These models are often built using the known structures of related class C GPCRs, such as the metabotropic glutamate (B1630785) receptor (mGluR), as a template. rsc.orgrsc.org

Computational docking studies based on these homology models suggest that sweeteners like this compound bind within a pocket in the VFTM of the T1R2 subunit. biorxiv.orgnih.gov The nitro and propoxy groups of the molecule are proposed to form hydrogen bonds with key amino acid residues in this binding domain. Furthermore, computational analyses have shown a significant negative correlation between the calculated binding free energy (ΔGbinding) of sweeteners and their perceived sweetness intensity, providing a quantitative link between interaction strength and biological response. tandfonline.com These modeling studies provide a structural framework to understand the mechanistic details of receptor activation. nih.gov

Table 4: Key Aspects of Ligand-Receptor Interaction Modeling

Component/Method Description Finding/Implication Reference
Receptor T1R2/T1R3 Heterodimer A class C GPCR that mediates sweet taste perception. rsc.orgnih.gov
Binding Site Venus Flytrap Module (VFTM) of T1R2 The primary binding pocket for many small-molecule sweeteners. biorxiv.org
Modeling Technique Homology Modeling Creates a 3D model of the receptor based on the structure of a related protein. rsc.orgrsc.org
Interaction Forces Hydrogen Bonds The nitro and propoxy groups of the ligand are predicted to form H-bonds with receptor residues.
Thermodynamic Analysis Binding Free Energy (ΔGbinding) Calculation Correlates negatively with sweetness intensity, quantifying the ligand-receptor interaction. tandfonline.com

Environmental Behavior and Degradation Pathways of 2 Nitro 5 Propoxyaniline

Environmental Distribution and Transport Mechanisms of 2-Nitro-5-propoxyaniline

The distribution and transport of this compound in the environment are influenced by its solubility, volatility, and sorption characteristics. While specific data for this compound is scarce, its behavior can be inferred from studies on similar aniline (B41778) and nitroaromatic compounds.

Aniline and its derivatives can be released into the environment through industrial wastewater and atmospheric emissions. hbm4eu.eumdpi.com Due to its moderate water solubility, this compound is likely to be found in aquatic environments. solubilityofthings.com Its potential for volatilization from water surfaces is expected to be low. nih.gov

In soil, the transport of aniline compounds is largely influenced by sorption to soil organic matter and clay minerals. nih.govresearchgate.net The presence of both a nitro group and a propoxy group in this compound suggests it will exhibit moderate sorption to soil particles, which would limit its mobility into groundwater. enviro.wikipjoes.com However, the exact sorption coefficient would depend on the specific soil composition. nih.gov The process of aging, where the compound becomes more strongly bound to soil particles over time, could further reduce its mobility and bioavailability. au.dk

Table 1: Predicted Environmental Distribution Characteristics of this compound (based on related compounds)

Environmental Compartment Predicted Behavior Influencing Factors
Water Likely to be present due to moderate solubility. solubilityofthings.com Industrial discharge, solubility.
Soil/Sediment Moderate sorption expected, limiting mobility. enviro.wikipjoes.com Soil organic matter content, clay mineralogy, pH. nih.govresearchgate.net
Air Low potential for volatilization from water. nih.gov Vapor pressure, Henry's Law constant.

| Biota | Potential for bioaccumulation is generally low for similar compounds. europa.eu | Lipophilicity (Log Kow). |

Abiotic Degradation Pathways of this compound in Environmental Compartments

Abiotic degradation processes, including photochemical and hydrolytic reactions, play a significant role in the transformation of this compound in the environment. mdpi.com

Photochemical Degradation of this compound

Photochemical degradation is expected to be a primary route for the breakdown of this compound in aquatic environments and on soil surfaces. epa.govrsc.org Substituted anilines can undergo direct photolysis by absorbing UV or visible light, leading to their transformation. rsc.org Indirect photolysis, mediated by photochemically produced oxidants like hydroxyl radicals and singlet oxygen, also contributes significantly to their degradation in natural waters. nih.govacs.orgnih.gov The rate of photodegradation can be influenced by the presence of other substances in the water, such as dissolved organic matter. acs.org For some chloroanilines, the experimental half-life in water due to photodegradation is less than a day. epa.gov

Hydrolytic Stability and Transformation Products of this compound

This compound is expected to be stable to hydrolysis under typical environmental conditions due to the absence of functional groups that readily hydrolyze. nih.gov However, under more extreme conditions, such as in the presence of strong acids or bases, hydrolysis of the propoxy group or other transformations could occur. google.comyoutube.com For instance, the hydrolysis of related nitroacetanilides to nitroanilines is often acid-catalyzed. magritek.com

Biotic Degradation Mechanisms of this compound

Microbial activity is a key factor in the environmental degradation of nitroaromatic compounds. nih.govmagtech.com.cnmdpi.com

Microbial Metabolism and Transformation of this compound

The microbial degradation of nitroaromatic compounds like this compound can proceed through both aerobic and anaerobic pathways. slideshare.net A common initial step in the microbial metabolism of these compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.gov This reduction is often carried out by nitroreductase enzymes. nih.gov

Some microorganisms, such as certain species of Pseudomonas, can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy. plos.orgresearchgate.netcdnsciencepub.com The degradation pathway can involve initial N-dealkylation (if applicable), followed by monooxygenation and oxidative deamination to form intermediates like catechols, which can then undergo ring cleavage. plos.org For example, the aerobic degradation of N-methyl-4-nitroaniline by a Pseudomonas species involves the formation of 4-nitroaniline, 4-aminophenol, and 1,2,4-benzenetriol (B23740) as major intermediates. plos.org The presence of the propoxy group in this compound may influence the specific metabolic pathway.

Table 2: Potential Microbial Degradation Intermediates of this compound (Hypothetical)

Initial Reaction Potential Intermediate(s) Subsequent Transformation
Nitroreduction 2-Amino-5-propoxyaniline Further degradation or polymerization
Oxidative deamination Propoxy-substituted nitrophenol Ring cleavage

| Dioxygenase attack | Propoxy-substituted catechol | Ring cleavage |

Methodologies for Assessing Environmental Fate of this compound

A variety of analytical methods are available to assess the environmental fate of aniline and nitroaniline compounds, which can be adapted for this compound. High-performance liquid chromatography (HPLC) is a common technique for determining these compounds in environmental water samples, often coupled with on-line or off-line solid-phase extraction (SPE) to concentrate the analytes from the sample matrix. thermofisher.com Gas chromatography (GC) can also be used, though it may require a derivatization step for these polar and thermolabile compounds. thermofisher.com

For soil and sludge samples, analytical methods often involve extraction with an appropriate solvent followed by analysis using HPLC or GC with mass spectrometry (MS) detection to ensure accurate identification and quantification. epa.govcdc.gov Spectrophotometric methods have also been developed for the determination of nitroanilines in water and for nitrite (B80452), a potential degradation product, in water and soil. nepjol.infotiu.edu.iq

Table 3: Common Analytical Techniques for Nitroaniline Compounds

Technique Sample Type Detection Method Key Advantages
HPLC Water, Soil Extracts UV, MS Good for polar, non-volatile compounds; no derivatization needed. thermofisher.com
GC Water, Soil Extracts MS, ECD, FID, NPD High resolution and sensitivity; may require derivatization. thermofisher.comcdc.gov

| Spectrophotometry | Water, Soil | Colorimetric | Simple, cost-effective for specific analytes or classes. nepjol.infotiu.edu.iq |

Advanced Applications of 2 Nitro 5 Propoxyaniline in Industrial Chemistry and Materials Science

Role of 2-Nitro-5-propoxyaniline as an Intermediate in Fine Chemical Synthesis

This compound is a significant organic compound utilized as a versatile intermediate in the synthesis of a variety of fine chemicals. ontosight.ai Its molecular architecture, featuring an aniline (B41778) core substituted with a nitro group, an amino group, and a propoxy group, provides multiple reactive sites for chemical transformations. ontosight.ai The presence of the electron-withdrawing nitro group and the electron-donating amino and propoxy groups on the benzene (B151609) ring creates a unique electronic environment that influences the molecule's reactivity, making it a valuable building block in specialized chemical manufacturing. ontosight.ai This functional group arrangement allows it to serve as a precursor in multi-step syntheses leading to complex target molecules with applications in various industrial sectors. ontosight.aiontosight.ai

Precursor for Dyes and Pigments

A primary application of this compound in industrial chemistry is its role as a precursor in the manufacture of dyes and pigments, particularly azo dyes. ontosight.ai Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) functional group, are a major class of colorants. The synthesis of these dyes typically involves a two-step process known as diazotization followed by an azo coupling reaction. scialert.netnih.gov

In this process, this compound serves as the "diazo component." The primary aromatic amine group (-NH₂) is converted into a highly reactive diazonium salt in the presence of a nitrite (B80452) source (like sodium nitrite) and a strong acid at low temperatures. scialert.netyoutube.com This diazonium salt is then reacted with a "coupling component," which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. nih.govresearchgate.net The coupling reaction forms the stable azo bridge, which links the two aromatic rings and creates a conjugated system responsible for the dye's color. scialert.net The specific shade of the resulting dye can be fine-tuned by the choice of the coupling component, with colors ranging from yellow and orange to red. scialert.net

General Synthesis of Azo Dyes from this compound
StepDescriptionKey ReagentsIntermediate/Product
1. DiazotizationThe primary amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in an ice-water bath to maintain a low temperature (0-5 °C) and prevent the decomposition of the unstable diazonium salt.This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)2-Nitro-5-propoxybenzenediazonium salt
2. Azo CouplingThe reactive diazonium salt undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component (e.g., phenols, naphthols, aromatic amines) to form the final azo dye.Diazonium salt intermediate, Coupling Component (e.g., 2-Naphthol)Azo Dye

Building Block for Agricultural Chemicals

While specific, large-scale applications are not extensively documented in publicly available literature, the chemical structure of this compound makes it a plausible and potential building block for the synthesis of complex agricultural chemicals. The functional groups on the molecule are amenable to various chemical transformations that are common in the synthesis of herbicides and pesticides. For instance, the nitro group can be readily reduced to an amino group, creating a diamine derivative. This resulting diamine can then be used in further reactions to build heterocyclic structures, which are common motifs in many biologically active agrochemicals. The strategic placement of the propoxy and amino/nitro groups allows for regioselective reactions, enabling the construction of sophisticated molecular frameworks required for targeted biological activity.

Intermediate in Pharmaceutical Active Ingredient Synthesis

The utility of this compound as a key intermediate is clearly demonstrated in the synthesis of pharmaceutical active ingredients (APIs). ontosight.ai Its role is specifically highlighted in a patented method for producing Oxibendazole, a broad-spectrum benzimidazole (B57391) anthelmintic used in veterinary medicine. google.com

The synthesis of Oxibendazole from this compound involves a critical reduction step. google.com The process begins with the condensation of 2-nitro-5-chloroaniline with n-propyl alcohol in the presence of an alkali like sodium hydroxide (B78521) to yield this compound. google.com This intermediate is then subjected to reduction, for example, through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com This reaction selectively reduces the nitro group to an amine, forming 4-propoxy-1,2-phenylenediamine. google.com This diamine is a crucial precursor that undergoes a cyclization reaction with a cyclizing agent to form the final benzimidazole ring system of Oxibendazole. google.com

Synthesis of Oxibendazole from this compound
StepReactantKey TransformationProductReference
1This compoundReduction of the nitro group (-NO₂) to an amino group (-NH₂) via catalytic hydrogenation.4-Propoxy-1,2-phenylenediamine google.com
24-Propoxy-1,2-phenylenediamineCyclization reaction with a suitable agent to form the benzimidazole ring structure.Oxibendazole google.com

This documented synthetic route underscores the industrial value of this compound as a non-trivial starting material for producing commercially important pharmaceuticals. google.com The potential for N-alkylation and other modifications further expands its utility as a precursor for other biologically active molecules in medicinal chemistry research.

Q & A

Q. Key Considerations :

  • Regioselectivity may compete with para-substitution due to steric effects. Use low temperatures to favor kinetic control .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of byproducts like 2-nitro-4-propoxyaniline .

Which analytical techniques are most reliable for characterizing this compound, and how can spectral discrepancies be resolved?

Basic Research Question
Primary Techniques :

  • HPLC-UV : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min (λ = 254 nm) .
  • ¹H/¹³C NMR : Dissolve in DMSO-d₆. Expected signals:
    • NH₂: δ 5.2 ppm (broad singlet).
    • Propoxy OCH₂: δ 3.8–4.0 ppm (triplet).
    • Aromatic protons: δ 7.2–8.1 ppm (doublets) .
  • FT-IR : Confirm nitro group (1520 cm⁻¹, asymmetric stretch) and amine (3350 cm⁻¹) .

Q. Resolving Discrepancies :

  • Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for absolute configuration .

How does the nitro group in this compound influence its reactivity in subsequent chemical transformations?

Advanced Research Question
The nitro group acts as both an electron-withdrawing group and a potential leaving group:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) converts nitro to amine, yielding 2-amino-5-propoxyaniline. Monitor reaction progress via TLC to avoid over-reduction .
  • Electrophilic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to the para (4-) position. For example, bromination requires FeBr₃ as a catalyst at 50°C .

Q. Mechanistic Insight :

  • Density functional theory (DFT) calculations (B3LYP/6-31G*) can predict charge distribution and reaction pathways .

What are the best practices for ensuring the stability of this compound during long-term storage?

Advanced Research Question

  • Storage Conditions :
    • Temperature: 0–4°C in amber vials to prevent photodegradation.
    • Solvent: Store in anhydrous DMSO or ethanol to avoid hydrolysis .
  • Stability Testing :
    • Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products like nitroso derivatives .

How can researchers address contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

  • Standardized Assays :
    • Use NIH-recommended protocols (e.g., enzyme inhibition assays with positive controls) to ensure reproducibility .
    • Validate cytotoxicity via MTT assays in multiple cell lines (e.g., HEK293, HepG2) .
  • Data Harmonization :
    • Apply meta-analysis tools (e.g., RevMan) to reconcile divergent results, accounting for variables like solvent choice (DMSO vs. saline) .

What methodological approaches are recommended for studying the electronic effects of substituents on this compound's aromatic ring?

Advanced Research Question

  • Spectroscopic Analysis :
    • UV-Vis spectroscopy to assess bathochromic shifts from electron-donating groups (e.g., methoxy vs. propoxy) .
  • Computational Modeling :
    • Conduct frontier molecular orbital (FMO) analysis using Gaussian 16 to calculate HOMO-LUMO gaps and predict reactivity .
  • Comparative Synthesis :
    • Synthesize analogs (e.g., 2-Nitro-5-methoxyaniline) and compare reaction rates in SNAr or Suzuki couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.